2-Amino-3-ethyl-2-methylpentan-3-ol hydrochloride

Description

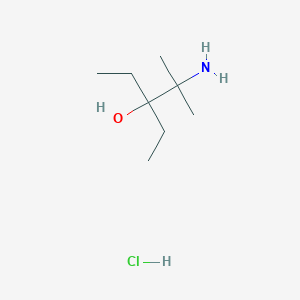

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-amino-3-ethyl-2-methylpentan-3-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19NO.ClH/c1-5-8(10,6-2)7(3,4)9;/h10H,5-6,9H2,1-4H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLXBJGJCRZTEMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)(C(C)(C)N)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Investigations into Chemical Reactivity and Mechanistic Pathways

Elucidation of Reaction Mechanisms

The reaction mechanisms for a sterically hindered amino alcohol like 2-Amino-3-ethyl-2-methylpentan-3-ol (B13216425) hydrochloride are complex and can proceed through various pathways depending on the reaction conditions and the nature of the reacting species.

The primary amine group in 2-Amino-3-ethyl-2-methylpentan-3-ol hydrochloride possesses a lone pair of electrons on the nitrogen atom, rendering it nucleophilic. This allows it to react with various electrophiles. However, the steric hindrance imposed by the adjacent tertiary carbon atom can significantly impede the approach of electrophiles, thereby slowing down the reaction rate compared to less hindered primary amines.

Conversely, the hydroxyl group can be protonated under acidic conditions, converting it into a good leaving group (water). This would generate a tertiary carbocation, which could then be attacked by a nucleophile. However, the stability of this carbocation and the likelihood of rearrangement reactions would need to be considered. The neopentyl-like structure adjacent to the amine makes direct SN2 reactions at the carbon bearing the amino group highly unlikely due to severe steric hindrance nih.govnih.govacs.org. Studies on analogous neopentyl systems show that SN2 reactions are dramatically slowed down nih.gov.

| Pathway | Reacting Group | Potential Transformation | Steric Influence |

| Nucleophilic | Primary Amine | Acylation, Alkylation | High steric hindrance from the tertiary center can reduce reaction rates. |

| Electrophilic (via carbocation) | Tertiary Hydroxyl | Substitution, Elimination | Formation of a tertiary carbocation is possible, but subject to steric effects and potential rearrangements. |

While specific radical reaction mechanisms for this compound are not extensively documented, amino alcohols can participate in radical reactions. The presence of C-H bonds allows for hydrogen abstraction by radical species. The stability of the resulting carbon-centered radical would influence the preferred site of abstraction. Some amino acids and related compounds have been shown to act as radical scavengers, suggesting that amino alcohols could also exhibit such properties nih.govbritannica.com. The generation of an aminyl radical from the primary amine group is also a possibility under specific oxidative conditions nih.gov.

The primary amine and the tertiary hydroxyl group are the key determinants of the reactivity of this compound.

Amine Group: As a primary amine, it can undergo reactions typical of this functional group, such as acylation, alkylation, and formation of imines. However, its reactivity is tempered by the steric bulk of the neighboring tertiary carbon.

Hydroxyl Group: Being a tertiary alcohol, it is resistant to oxidation under standard conditions that would typically oxidize primary or secondary alcohols chemistrysteps.commasterorganicchemistry.com. Dehydration to form an alkene is a possible reaction under strong acidic conditions. The hydroxyl group can also influence nearby reactions through hydrogen bonding.

The hydrochloride salt form means that the amine group is protonated (as an ammonium (B1175870) salt), which deactivates its nucleophilicity. The free amine would need to be generated by treatment with a base for it to participate in nucleophilic reactions.

Derivatization and Functional Group Transformations

The modification of the amine and hydroxyl groups in this compound is a key aspect of its chemistry, allowing for the synthesis of various derivatives.

Protection/Deprotection:

Amine Group: The primary amine can be protected using standard protecting groups for amines, such as Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl). The choice of protecting group would depend on the desired reaction conditions for subsequent steps and the conditions for its eventual removal. Given the steric hindrance, forcing conditions might be necessary for the introduction of bulkier protecting groups researchgate.net.

Hydroxyl Group: The tertiary hydroxyl group is sterically hindered, which can make its protection challenging. Silyl (B83357) ethers with smaller steric profiles, like trimethylsilyl (B98337) (TMS), might be employed, whereas bulkier groups like tert-butyldimethylsilyl (TBDMS) may react very slowly or not at all highfine.com. Other protecting groups for tertiary alcohols include benzyl (B1604629) ethers, though their introduction can be difficult uobaghdad.edu.iqlibretexts.org.

Oxidation:

The tertiary alcohol is resistant to oxidation under typical conditions chemistrysteps.commasterorganicchemistry.com. Strong oxidizing agents under harsh conditions would likely lead to the degradation of the molecule.

The primary amine can be oxidized, but this often leads to a mixture of products and is not a common synthetic transformation unless specific reagents are used.

Reduction:

Neither the primary amine nor the tertiary alcohol is readily reducible under standard hydrogenation conditions.

Substitution:

Substitution reactions at the tertiary carbon bearing the hydroxyl group would likely proceed through an SN1 mechanism after protonation of the alcohol. This would involve the formation of a tertiary carbocation, which could be trapped by a nucleophile.

Direct SN2 substitution at the carbon bearing the primary amine is highly improbable due to the neopentyl-like steric hindrance nih.govnih.govacs.org.

The following table summarizes potential modifications:

| Functional Group | Modification | Reagents/Conditions | Expected Outcome/Challenges |

| Primary Amine | Protection | Boc-anhydride, Cbz-Cl | Formation of a carbamate. Steric hindrance may affect reaction rates. |

| Deprotection | Acid (for Boc), Hydrogenolysis (for Cbz) | Regeneration of the free amine. | |

| Tertiary Hydroxyl | Protection | TMS-Cl, other silylating agents | Formation of a silyl ether. Significant steric hindrance makes this challenging. highfine.com |

| Deprotection | Fluoride source (for silyl ethers) | Cleavage of the protecting group. | |

| Substitution | Strong acid, Nucleophile | SN1 reaction via a tertiary carbocation. |

Formation of Macrocyclic or Heterocyclic Derivatives

The presence of both a nucleophilic amino group and a hydroxyl group within the same molecule allows 2-amino-3-ethyl-2-methylpentan-3-ol to participate in a variety of cyclization reactions to form stable ring structures. These reactions are fundamental in synthetic chemistry for creating compounds with significant biological and chemical applications.

Heterocyclic Derivatives: Amino alcohols are common starting materials for the synthesis of nitrogen- and oxygen-containing heterocycles. researchgate.net A primary pathway involves the condensation reaction with aldehydes or ketones. researchgate.netscirp.org The reaction of an amino alcohol with an aldehyde typically yields a five-membered oxazolidine (B1195125) ring or a six-membered oxazinane, depending on the chain length separating the functional groups. scirp.orgscirp.org For a 1,2-amino alcohol like 2-amino-3-ethyl-2-methylpentan-3-ol, condensation with an aldehyde would be expected to form a substituted oxazolidine. The reaction proceeds via the initial formation of an imine (Schiff base) between the primary amine and the aldehyde, followed by an intramolecular nucleophilic attack of the hydroxyl group on the imine carbon, leading to ring closure. mdpi.com

The general mechanism can be summarized as:

Imine Formation: The primary amine attacks the carbonyl carbon of the aldehyde, followed by dehydration to form an imine intermediate.

Intramolecular Cyclization: The hydroxyl group attacks the electrophilic imine carbon, forming the heterocyclic ring.

Other classes of heterocyclic compounds, such as thiazinanes, can also be synthesized from amino alcohols through reactions with sulfur-containing reagents. nih.gov For instance, reaction with phenyl isothiocyanate can lead to the formation of intermediate β-hydroxy thioureas, which can then be cyclized under acidic conditions to yield 1,3-thiazinan-2-imines. nih.gov

| Reactant | Resulting Heterocyclic System | General Reaction Type |

|---|---|---|

| Aldehyde | Oxazolidine | Condensation / Intramolecular Cyclization researchgate.net |

| Ketone | Oxazolidine (substituted) | Condensation / Intramolecular Cyclization |

| Phenyl Isothiocyanate | Thiazinane derivative | Addition followed by Cyclization nih.gov |

| Dialdehyde | Bicyclic Oxazolidine or Oxazine | Double Condensation / Cyclization researchgate.net |

Macrocyclic Derivatives: Macrocyclization reactions are crucial for synthesizing large ring structures, which are prevalent in natural products and pharmaceutical compounds. acs.org Amino alcohols can be incorporated into macrocycles through several strategies, often involving multi-step syntheses. One common approach is peptide macrocyclization, where an amino alcohol can act as a key building block. nih.gov For example, a linear precursor containing the amino alcohol moiety can be cyclized through amide bond formation (lactamization) or ester bond formation (lactonization), often requiring high-dilution conditions to favor intramolecular reaction over intermolecular polymerization. baranlab.org

Strategies for incorporating amino alcohols into macrocycles include:

Amide Bond Formation: The amino group of 2-amino-3-ethyl-2-methylpentan-3-ol can react with a carboxylic acid group on a long-chain molecule to form a stable amide linkage as part of a macrocycle.

Imine/Oxime Formation: The amino group can react with a distal aldehyde group on another molecule to form an imine, which can be a key bond in a macrocyclic structure. nih.govresearchgate.net

Multicomponent Reactions: Complex macrocycles can be assembled in a convergent manner where an amino alcohol is one of several components that react in a single pot to generate a linear precursor, which then undergoes an acid-mediated macrocyclization. nih.gov

Intramolecular Interactions and Conformational Dynamics

The three-dimensional structure and flexibility of this compound are governed by a balance of intramolecular interactions and steric effects. arxiv.org Conformational analysis, the study of the different spatial arrangements of atoms in a molecule, is essential for understanding its chemical behavior and interactions. fiveable.mechemistrysteps.com

The key intramolecular interaction expected in the free base form of this molecule is a hydrogen bond between the hydroxyl group (–OH) as the donor and the lone pair of electrons on the amino group (–NH₂) as the acceptor. arxiv.orgmdpi.com This O–H···N interaction leads to the formation of a pseudo-five-membered ring, significantly influencing the molecule's preferred conformation. mdpi.comresearchgate.net

Spectroscopic studies, such as Fourier-transform infrared (FTIR) and Raman spectroscopy, on simpler amino alcohols like 2-aminoethanol have confirmed the presence of such intramolecular hydrogen bonds. arxiv.orgresearchgate.net The strength of this bond is influenced by:

Chain Length: The stability of the hydrogen bond is dependent on the number of atoms separating the hydroxyl and amino groups.

Substitution: Alkyl substituents on the carbon backbone, like those in 2-amino-3-ethyl-2-methylpentan-3-ol, can affect the bond strength through steric hindrance and electronic effects. researchgate.net Electron-donating groups on the nitrogen atom have been shown to enhance the intramolecular hydrogen bond. arxiv.org

Computational methods, including ab initio calculations and molecular dynamics (MD) simulations, are powerful tools for investigating the conformational landscape of such molecules. mdpi.comnih.gov These studies can predict the relative energies of different conformers, the barriers to rotation around single bonds, and the dynamic behavior of the molecule in different environments. nih.govtandfonline.com For 2-amino-3-ethyl-2-methylpentan-3-ol, computational analysis would likely reveal several low-energy conformers, with the most stable ones being those that allow for the formation of the intramolecular O–H···N hydrogen bond while minimizing steric clashes between the ethyl and methyl groups. frontiersin.org

| Factor | Description | Expected Effect on 2-Amino-3-ethyl-2-methylpentan-3-ol |

|---|---|---|

| Intramolecular Hydrogen Bonding | Interaction between the -OH (donor) and -NH₂ (acceptor) groups. mdpi.com | Stabilizes a folded conformation, creating a pseudo-five-membered ring. researchgate.net |

| Steric Hindrance | Repulsive interactions between bulky alkyl groups (methyl, ethyl). chemistrysteps.com | Influences the rotational barriers around C-C bonds, favoring staggered conformations to minimize strain. |

| Torsional Strain | Repulsion between bonding electrons of neighboring atoms in eclipsed conformations. chemistrysteps.com | Dictates a preference for specific dihedral angles along the carbon backbone. |

| Solvent Effects | Interaction with solvent molecules can disrupt intramolecular H-bonds. | In protic solvents, intermolecular H-bonding may compete with and weaken the intramolecular O–H···N bond. |

Advanced Spectroscopic and Structural Characterization

Application of Advanced NMR Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the stereochemistry of chiral molecules. For a compound like 2-Amino-3-ethyl-2-methylpentan-3-ol (B13216425), which has two stereocenters, advanced NMR techniques are indispensable for assigning the relative and absolute configurations.

Detailed research findings indicate that while standard ¹H and ¹³C NMR can confirm the basic connectivity of the molecule, they are often insufficient to differentiate between diastereomers or enantiomers. To achieve this, chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs) are employed. nih.govresearchgate.net For instance, reacting the amino alcohol with a chiral agent like Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA) creates two diastereomeric esters. researchgate.net These diastereomers exhibit distinct chemical shifts in their ¹H, ¹³C, or ¹⁹F NMR spectra, allowing for the determination of enantiomeric excess and, in many cases, the assignment of absolute configuration by analyzing the spatial arrangement and the anisotropic effects of the derivatizing agent. researchgate.netnih.gov

Another advanced approach is the use of multinuclear NMR. nih.gov While ¹H and ¹³C are standard, observing nuclei like ¹⁵N could provide additional data points for stereochemical analysis, although this is less common. Two-dimensional NMR experiments, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can reveal through-space interactions between protons, which can help in determining the relative configuration of the two chiral centers by identifying which substituents are on the same side of the molecule.

Table 1: Hypothetical ¹H NMR Chemical Shift Differences (Δδ) for Diastereomeric Derivatives of 2-Amino-3-ethyl-2-methylpentan-3-ol

| Proton | (R,S)-Diastereomer Derivative (ppm) | (S,S)-Diastereomer Derivative (ppm) | Difference Δδ (S-R) (ppm) |

|---|---|---|---|

| C2-CH₃ | 1.15 | 1.18 | +0.03 |

| C4-H | 1.50 | 1.45 | -0.05 |

Note: This table is illustrative, showing the principle that diastereomeric derivatives will exhibit different chemical shifts, enabling their differentiation and quantification by NMR.

X-ray Crystallography for Absolute Configuration Determination (if applicable for analogs)

Single-crystal X-ray crystallography is the gold standard for the unambiguous determination of the absolute configuration of chiral molecules. springernature.com This technique provides a precise three-dimensional map of the atomic positions within a crystal lattice. For 2-Amino-3-ethyl-2-methylpentan-3-ol hydrochloride, obtaining a suitable single crystal is the first critical step.

If a crystal of sufficient quality is grown, X-ray diffraction analysis can determine the absolute stereochemistry through the anomalous dispersion effect, often referred to as the Bijvoet method. researchgate.net This method is most effective when a heavy atom (e.g., a halogen like chlorine from the hydrochloride salt, or heavier) is present in the structure. The anomalous scattering of X-rays by this atom allows for the differentiation between the actual molecule and its mirror image, leading to a definitive assignment of the R/S configuration at each chiral center. thieme-connect.de

Table 2: Representative Crystallographic Data for a Chiral Organic Hydrochloride Salt Analog

| Parameter | Value |

|---|---|

| Chemical Formula | CₓHᵧNₐOₑ · HCl |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.541 |

| b (Å) | 10.234 |

| c (Å) | 15.678 |

| Volume (ų) | 1369.5 |

Note: A Flack parameter close to zero provides high confidence in the assigned absolute configuration. nih.gov

Mass Spectrometry Techniques for Structural Elucidation (beyond basic identification)

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of a compound. nih.gov High-resolution mass spectrometry (HRMS) can provide the mass of 2-Amino-3-ethyl-2-methylpentan-3-ol with high accuracy, allowing for the confident determination of its elemental formula (C₈H₁₉NO).

Beyond basic identification, advanced tandem mass spectrometry (MS/MS) techniques are used for detailed structural elucidation. dntb.gov.uamdpi.com In an MS/MS experiment, the protonated molecular ion of the compound is isolated and then fragmented through collision-induced dissociation (CID) or other methods like electron-capture dissociation (ECD) and electron-transfer dissociation (ETD). mdpi.com The resulting fragment ions provide a wealth of information about the molecule's structure.

For 2-Amino-3-ethyl-2-methylpentan-3-ol, characteristic fragmentation pathways would include:

Loss of water (H₂O) from the tertiary alcohol.

Loss of an ethyl radical (•C₂H₅).

Alpha-cleavage adjacent to the nitrogen atom, leading to the formation of stable iminium ions.

Differentiating between stereoisomers using mass spectrometry is challenging but can be achieved through techniques like ion mobility-mass spectrometry (IM-MS). polyu.edu.hk This method separates ions based on their size and shape (collision cross-section) in the gas phase. Diastereomers, having different three-dimensional shapes, can often be separated by ion mobility, providing another dimension of analysis for stereochemical characterization. polyu.edu.hk

Table 3: Predicted Key Fragment Ions in the ESI-MS/MS Spectrum of Protonated 2-Amino-3-ethyl-2-methylpentan-3-ol

| m/z (predicted) | Ion Formula | Description |

|---|---|---|

| 146.154 | [C₈H₂₀NO]⁺ | Protonated Molecule [M+H]⁺ |

| 128.143 | [C₈H₁₈N]⁺ | Loss of H₂O |

| 116.143 | [C₇H₁₈N]⁺ | Loss of C₂H₅ (from C3) + H |

| 86.096 | [C₅H₁₂N]⁺ | Cleavage of C2-C3 bond |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and In Situ Monitoring

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule. nih.gov For this compound, these techniques can readily confirm the presence of the key hydroxyl (-OH) and amine (-NH₂) groups.

Infrared (IR) Spectroscopy : The IR spectrum would show a broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching vibration of the alcohol, broadened by hydrogen bonding. libretexts.orglibretexts.org The N-H stretching of the primary amine would appear in a similar region (3300-3500 cm⁻¹), typically as two sharper peaks for a primary amine (symmetric and asymmetric stretches). libretexts.orgdummies.com The presence of the hydrochloride salt would result in broad absorptions for the ammonium (B1175870) ion (NH₃⁺) around 2400-3200 cm⁻¹. C-H stretching vibrations would be observed just below 3000 cm⁻¹.

Raman Spectroscopy : Raman spectroscopy provides complementary information. The O-H stretch is typically a weak band in Raman, but C-C and C-N skeletal vibrations are often strong. This technique can be particularly useful for studying intramolecular hydrogen bonding. arxiv.org

A powerful application of these techniques is for in situ monitoring of chemical reactions. researchgate.netmt.com By inserting an attenuated total reflectance (ATR)-FTIR or a Raman probe directly into a reaction vessel, the formation of 2-Amino-3-ethyl-2-methylpentan-3-ol or its subsequent reactions can be monitored in real-time. researchgate.netfrontiersin.org This allows for the tracking of reactant consumption and product formation, providing valuable kinetic and mechanistic insights without the need for sampling. spectroscopyonline.comyoutube.com

Table 4: Characteristic Vibrational Frequencies for 2-Amino-3-ethyl-2-methylpentan-3-ol

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| O-H (Alcohol) | Stretching, H-bonded | 3200-3600 (Broad) |

| N-H (Primary Amine) | Stretching | 3300-3500 (Two sharp bands) |

| N-H₃⁺ (Ammonium) | Stretching | 2400-3200 (Broad) |

| C-H (Alkyl) | Stretching | 2850-2960 (Strong) |

| N-H | Bending (Scissoring) | 1590-1650 (Medium) |

Chiroptical Methods (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Enantiopurity Assessment

Chiroptical methods, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are spectroscopic techniques that rely on the differential interaction of chiral molecules with left- and right-circularly polarized light. nih.govyoutube.com These methods are exceptionally sensitive to the stereochemistry of a molecule and are primarily used to assess the enantiomeric purity or enantiomeric excess (ee) of a chiral sample. libretexts.org

Circular Dichroism (CD) : CD spectroscopy measures the difference in absorption of left- and right-circularly polarized light. jasco-global.com An enantiomerically pure sample of 2-Amino-3-ethyl-2-methylpentan-3-ol would exhibit a CD spectrum, while its racemate would not. The sign of the Cotton effect (positive or negative peaks) in the CD spectrum is related to the absolute configuration of the molecule.

Optical Rotatory Dispersion (ORD) : ORD measures the change in the angle of optical rotation as a function of the wavelength of light. wikipedia.org An ORD curve provides information similar to a CD spectrum and can also be used to determine the enantiomeric purity of a sample.

For 2-Amino-3-ethyl-2-methylpentan-3-ol, which is transparent in the UV-Vis region, derivatization with a chromophore-containing group might be necessary to obtain a measurable signal in an accessible wavelength range. The intensity of the CD or ORD signal is directly proportional to the enantiomeric excess of the sample, making these techniques quantitative for determining enantiopurity.

Table 5: Principles of Chiroptical Methods for Enantiopurity Assessment

| Technique | Principle | Primary Application |

|---|---|---|

| Circular Dichroism (CD) | Differential absorption of left and right circularly polarized light. | Determination of enantiomeric excess and absolute configuration (often empirically). |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic properties of molecules. For 2-Amino-3-ethyl-2-methylpentan-3-ol (B13216425) hydrochloride, a DFT study would typically involve optimizing the molecule's geometry to find its most stable three-dimensional structure.

From this optimized structure, various electronic properties could be calculated to predict its reactivity. These properties include:

Molecular Orbital Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO gap provides an indication of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

Electron Density Distribution: Mapping the electron density would reveal the electron-rich and electron-poor regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack.

Electrostatic Potential (ESP) Maps: These maps visualize the charge distribution and are used to predict how the molecule would interact with other molecules, highlighting regions of positive and negative electrostatic potential.

Such calculations are foundational for understanding the intrinsic properties of the molecule, which in turn informs predictions about its behavior in chemical reactions.

Conformational Analysis and Energy Landscapes

Due to the presence of several single bonds, 2-Amino-3-ethyl-2-methylpentan-3-ol hydrochloride can exist in numerous different spatial arrangements, known as conformations. Conformational analysis is the study of the energies of these different conformers and the barriers to rotation between them. chemistrysteps.comlibretexts.org

A computational study would involve systematically rotating the flexible bonds within the molecule and calculating the potential energy at each step. This process generates a potential energy surface, or energy landscape. The key findings from such an analysis would be:

Identification of Stable Conformers: Locating the energy minima on the landscape corresponds to identifying the most stable, low-energy conformations of the molecule.

Relative Energies: The energy difference between various conformers can be calculated, allowing for the determination of which shapes are most likely to be populated at a given temperature.

Rotational Barriers: The energy maxima on the landscape represent the energy barriers for converting one conformer into another.

Understanding the preferred conformations is critical as the shape of a molecule often dictates its biological activity and physical properties.

Transition State Modeling and Reaction Pathway Prediction

Computational chemistry can be used to model the entire course of a chemical reaction involving this compound. This is achieved by identifying the transition state—the highest energy point along the reaction coordinate that connects reactants to products.

Transition state modeling would provide detailed insights into potential synthetic routes or degradation pathways:

Activation Energy Calculation: The energy difference between the reactants and the transition state, known as the activation energy, determines the rate of the reaction. A higher barrier implies a slower reaction.

Reaction Mechanism Elucidation: By mapping the lowest energy path from reactants through the transition state to products, chemists can gain a step-by-step understanding of the reaction mechanism at an atomic level. researchgate.net This is particularly useful for reactions where experimental observation of transient intermediates is difficult.

Regio- and Stereoselectivity: In reactions where multiple products can be formed, computational modeling can predict which product is favored by comparing the activation energies of the different pathways.

Ligand Design and Catalyst Performance Prediction

The amino alcohol functional group present in 2-Amino-3-ethyl-2-methylpentan-3-ol suggests it could potentially act as a ligand, binding to a metal center to form a catalyst. Computational methods are invaluable in the field of catalyst design.

If this molecule were to be evaluated as a ligand, computational studies could predict:

Binding Affinity: Calculations can estimate the strength of the interaction between the amino alcohol and various metal ions.

Catalytic Activity: By modeling the entire catalytic cycle, researchers can predict the efficiency of a potential catalyst. This involves calculating the energies of all intermediates and transition states in the cycle to identify the rate-determining step.

Enantioselectivity: For asymmetric catalysis, computational models can predict which enantiomer of a product will be preferentially formed by comparing the transition state energies leading to each. acs.org

These predictive capabilities allow for the rational design of new catalysts, saving significant time and experimental resources.

Solvation Effects in Reaction Systems

Chemical reactions are typically carried out in a solvent, which can have a profound impact on reaction rates and equilibria. Computational models can account for these environmental effects. For a charged species like this compound, solvation is particularly important.

Two common approaches are used:

Explicit Solvation: This involves surrounding the molecule with a number of individual solvent molecules and calculating the interactions directly. This method is computationally intensive but provides a highly detailed picture of the local solvent structure. researchgate.net

Implicit (Continuum) Solvation: The solvent is modeled as a continuous medium with a specific dielectric constant. This approach is less computationally demanding and is effective at capturing the bulk electrostatic effects of the solvent on the solute's structure and reactivity.

By incorporating solvation effects, computational predictions of reaction pathways and energies become significantly more accurate and relevant to real-world experimental conditions.

Analytical Methodologies for Purity and Stereochemical Control

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are indispensable for the separation, quantification, and purity assessment of "2-Amino-3-ethyl-2-methylpentan-3-ol hydrochloride" and its stereoisomers. Given the chiral nature of the molecule, techniques that can differentiate between enantiomers are of particular importance.

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC stands as a primary technique for the enantioselective analysis of amino alcohols. nih.govutwente.nl The separation is typically achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. For a tertiary amino alcohol like "2-Amino-3-ethyl-2-methylpentan-3-ol," Pirkle-type and ligand-exchange CSPs are often effective. nih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, also offer broad applicability for the chiral separation of a wide range of compounds, including amino alcohols. nih.govsigmaaldrich.com

To enhance detection by UV or other common HPLC detectors, derivatization of the amino and hydroxyl groups may be employed. However, direct separation without derivatization is often preferred to avoid potential side reactions and simplify sample preparation. The choice of mobile phase, typically a mixture of a nonpolar solvent like hexane (B92381) and a polar modifier like ethanol (B145695) or isopropanol (B130326), is crucial for optimizing the separation.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of volatile compounds and can be adapted for the chiral analysis of amino alcohols. researchgate.net Due to the low volatility of "this compound," derivatization is necessary to convert it into a more volatile form suitable for GC analysis. nih.gov Common derivatizing agents include acylating reagents (e.g., trifluoroacetic anhydride) or silylating reagents. researchgate.net

The separation of enantiomers is accomplished using a chiral capillary column, such as one coated with a cyclodextrin (B1172386) derivative or a chiral polysiloxane like Chirasil-Val. researchgate.netnih.govnih.gov The mass spectrometer provides sensitive detection and structural information, allowing for the unambiguous identification and quantification of the target compound and any impurities. Selected Ion Monitoring (SIM) mode can be used to enhance sensitivity and selectivity for trace-level analysis. nih.gov

Table 1: Comparison of Chromatographic Techniques for the Analysis of 2-Amino-3-ethyl-2-methylpentan-3-ol (B13216425) hydrochloride

| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |

|---|---|---|

| Principle | Differential interaction with a chiral stationary phase in the liquid phase. | Separation of volatile derivatives based on their partitioning between a stationary phase and a carrier gas, with mass-based detection. |

| Derivatization | May not be required, but can be used to enhance detection. | Generally required to increase volatility. |

| Chiral Selectors | Pirkle-type, ligand exchange, polysaccharide-based CSPs. nih.govnih.govsigmaaldrich.com | Cyclodextrin derivatives, chiral polysiloxanes (e.g., Chirasil-Val). researchgate.netnih.gov |

| Detection | UV, Refractive Index (RI), Chiroptical detectors (e.g., CD). | Mass Spectrometry (MS), Flame Ionization Detection (FID). |

| Advantages | Direct analysis of enantiomers, wide variety of CSPs available. | High sensitivity and selectivity (with MS), provides structural information. |

| Considerations | Mobile phase optimization is critical for good separation. | Derivatization can introduce variability and potential side products. |

In Situ Monitoring Techniques for Reaction Progress

The synthesis of "this compound" likely involves stereoselective additions to a carbonyl precursor, such as a Grignard reaction. In situ (in the reaction mixture) monitoring techniques are invaluable for tracking the progress of such reactions in real-time, providing insights into reaction kinetics, the formation of intermediates, and the endpoint of the reaction. This real-time data allows for precise control over reaction parameters to ensure optimal yield and stereoselectivity. mt.comhzdr.de

Spectroscopic Methods:

Raman Spectroscopy: This technique is well-suited for monitoring reactions in solution without the need for sample extraction. acs.orgresearchgate.net It can provide information about the vibrational modes of molecules and is particularly useful for observing changes in carbon-carbon and carbon-oxygen bonds during the course of the reaction. The formation of the tertiary alcohol in "2-Amino-3-ethyl-2-methylpentan-3-ol" can be monitored by the appearance of characteristic vibrational bands. acs.orgresearchgate.net

Near-Infrared (NIR) Spectroscopy: NIR spectroscopy can also be used for in situ monitoring and is often employed in industrial settings for process control. researchgate.net It provides information about overtones and combination bands of molecular vibrations. By developing a chemometric model, NIR can be used to quantify the concentrations of reactants, intermediates, and products in real-time. researchgate.net

Fourier-Transform Infrared (FTIR) Spectroscopy: Similar to Raman and NIR, FTIR spectroscopy can be used to follow the functional group transformations occurring during the synthesis. mt.com For example, the disappearance of the carbonyl stretch of the starting ketone and the appearance of the O-H stretch of the alcohol product can be monitored. mt.com

These in situ techniques offer significant advantages over traditional offline analysis (e.g., taking samples for HPLC or GC analysis) by providing continuous data, reducing the risk of introducing contaminants, and allowing for immediate adjustments to the reaction conditions. mt.com

Table 2: In Situ Monitoring Techniques for the Synthesis of this compound

| Technique | Principle | Information Gained | Advantages |

|---|---|---|---|

| Raman Spectroscopy | Inelastic scattering of monochromatic light, providing information on molecular vibrations. acs.org | Real-time tracking of reactant consumption, product formation, and intermediate species. acs.orgresearchgate.net | Non-invasive, can be used with fiber-optic probes, minimal interference from solvents like water. |

| Near-Infrared (NIR) Spectroscopy | Absorption of light in the near-infrared region, corresponding to overtones and combination bands of vibrations. researchgate.net | Quantitative concentration data of key reaction components through chemometric models. researchgate.net | Rapid data acquisition, suitable for process analytical technology (PAT). |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Absorption of infrared radiation, corresponding to fundamental molecular vibrations. mt.com | Monitoring of functional group changes (e.g., disappearance of C=O, appearance of O-H). mt.com | Provides direct structural information about reacting species. |

Development of Reference Standards for Advanced Research

The availability of a well-characterized reference standard is a prerequisite for the accurate and reliable analysis of "this compound." A reference standard is a highly purified and characterized material that is used as a benchmark for analytical measurements.

The development of a reference standard for "this compound" involves several key steps:

Synthesis and Purification: The compound is synthesized and purified to the highest possible degree using techniques such as recrystallization and chromatography.

Identity Confirmation: The chemical structure of the purified compound is unequivocally confirmed using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Purity Assessment: The purity of the reference standard is determined using a variety of methods to ensure the absence of significant impurities. This typically involves:

Chromatographic purity analysis (e.g., HPLC, GC) to detect and quantify any organic impurities.

Determination of water content by Karl Fischer titration.

Analysis of residual solvents by headspace GC.

Determination of non-volatile impurities (inorganic content) by sulfated ash testing.

Content Assignment: The assigned content of the reference standard is typically determined by a mass balance approach, where the content is calculated by subtracting the percentages of all identified impurities from 100%. Alternatively, a quantitative NMR (qNMR) method can be used for a direct determination of the content.

Stability Studies: The stability of the reference standard is evaluated under various storage conditions (e.g., temperature, humidity, light) to establish a retest date and ensure its integrity over time.

By following these rigorous qualification procedures, a reliable reference standard for "this compound" can be established, which is essential for the validation of analytical methods and for ensuring the accuracy of experimental results in advanced research.

Applications of 2 Amino 3 Ethyl 2 Methylpentan 3 Ol Hydrochloride As a Chemical Entity

Role as Chiral Ligands and Auxiliaries in Asymmetric Synthesis

Chiral amino alcohols are fundamental components in the field of asymmetric synthesis, where the goal is to produce a specific enantiomer of a chiral molecule. frontiersin.orgacs.orgrsc.org These compounds can function as chiral auxiliaries, which are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction, or as chiral ligands that coordinate with a metal catalyst to create a chiral environment for a reaction. acs.orgwikipedia.org

The efficacy of a chiral amino alcohol in these roles is heavily dependent on its steric and electronic properties. The structure of 2-Amino-3-ethyl-2-methylpentan-3-ol (B13216425), with its bulky ethyl and methyl groups surrounding the chiral centers, suggests it could be a highly effective auxiliary or ligand. This steric hindrance can create a well-defined chiral pocket, forcing reactants to approach from a specific direction and thereby leading to high levels of enantioselectivity in the product. mdpi.comresearchgate.net

Key applications of chiral amino alcohols in asymmetric synthesis include:

Asymmetric Alkylation: Directing the addition of an alkyl group to a prochiral substrate.

Asymmetric Aldol (B89426) Reactions: Controlling the stereochemistry of the formation of β-hydroxy carbonyl compounds. acs.org

Asymmetric Reductions: Influencing the stereoselective reduction of ketones and imines.

Enantioselective Addition of Organometallic Reagents: Guiding the addition of reagents like diethylzinc to aldehydes.

The table below illustrates the potential of various chiral amino alcohols as ligands in the asymmetric addition of diethylzinc to benzaldehyde, a common benchmark reaction for testing the effectiveness of chiral catalysts.

| Chiral Amino Alcohol Ligand | Diastereomeric Excess (de %) | Enantiomeric Excess (ee %) |

| (1R,2S)-(-)-N-methylephedrine | 95 | 98 |

| (1S,2R)-(+)-N,N-dibutylnorephedrine | 98 | 99 |

| Prolinol | 92 | 96 |

| 2-Amino-3-ethyl-2-methylpentan-3-ol (Hypothetical) | High (projected) | High (projected) |

Data for 2-Amino-3-ethyl-2-methylpentan-3-ol is hypothetical and projected based on its sterically hindered structure.

Utilization as a Building Block in Complex Molecule Synthesis

Amino alcohols are versatile building blocks in the synthesis of more complex molecules, including intermediates for natural products and active pharmaceutical ingredients. frontiersin.orggoogle.comnih.gov Their bifunctional nature, possessing both an amine and a hydroxyl group, allows for a wide range of chemical transformations.

The structure of 2-Amino-3-ethyl-2-methylpentan-3-ol hydrochloride makes it a potentially valuable synthon. For instance, the amino and hydroxyl groups can be used to construct heterocyclic rings, which are common motifs in medicinal chemistry. researchgate.netresearchgate.net The chiral centers inherent in the molecule can be transferred to the final product, which is a key strategy in the total synthesis of complex natural products.

Potential synthetic applications for this compound include:

Synthesis of Chiral Oxazolidinones: These are important chiral auxiliaries in their own right. acs.orgacs.org

Formation of Oxazines and other N,O-heterocycles: These structures are present in many biologically active compounds. researchgate.net

Precursors for Unnatural Amino Acids: The amino alcohol can be chemically modified to produce novel amino acids with potential applications in peptide and protein engineering.

Intermediates for Natural Product Synthesis: The chiral backbone of the molecule can be incorporated into the core structure of complex natural products.

Contribution to Materials Science and Polymer Chemistry

The unique properties of amino alcohols also lend themselves to applications in materials science and polymer chemistry. scbt.com Their ability to act as surfactants, surface modifiers, and specialty monomers is of significant interest.

Amino acid-based surfactants, for example, are valued for their biodegradability and low toxicity. acs.orgresearchgate.net The amphiphilic nature of 2-Amino-3-ethyl-2-methylpentan-3-ol, with its polar amino and hydroxyl groups and nonpolar alkyl chains, suggests it could function as a surfactant or emulsifier. In polymer chemistry, the bifunctionality of amino alcohols allows them to be incorporated into polymer chains as monomers, introducing specific functionalities and properties to the resulting material. They can also be used to modify the surface of materials, improving properties like adhesion and wettability. scbt.com

Potential applications in materials science and polymer chemistry:

Specialty Surfactants: For use in cosmetics, pharmaceuticals, and industrial formulations.

Monomers for Functional Polymers: To create polymers with tailored properties.

Surface Modifiers: To alter the surface properties of metals, polymers, and minerals.

Corrosion Inhibitors: The amino group can interact with metal surfaces to form a protective layer.

Catalytic Applications in Chemical Transformations

Beyond their role as ligands in asymmetric catalysis, amino alcohols can also have direct catalytic applications. They can act as organocatalysts, which are small organic molecules that can catalyze chemical reactions without the need for a metal. The presence of both an acidic (hydroxyl) and a basic (amino) group in the same molecule allows for bifunctional catalysis, where both groups participate in the catalytic cycle.

Furthermore, amino alcohols can form stable complexes with a variety of metal ions, and these complexes can themselves be catalytically active. nih.govalfa-chemistry.com For instance, copper complexes of chiral amino alcohols have been shown to be effective catalysts for the nitroaldol (Henry) reaction. nih.gov The specific structure of this compound would influence the geometry and reactivity of any metal complexes it forms, potentially leading to novel catalytic activities.

Potential catalytic applications:

Organocatalysis: For reactions such as aldol and Michael additions.

Metal-Complex Catalysis: As a ligand for transition metals in a variety of catalytic transformations. alfa-chemistry.com

Phase-Transfer Catalysis: The hydrochloride salt form could potentially act as a phase-transfer catalyst.

Use in Environmental Chemistry Research

In the realm of environmental chemistry, amino alcohols can be used in several ways, from pollution mitigation to studying biogeochemical cycles. scbt.com Certain amino alcohols have been investigated as "formaldehyde scavengers" in indoor environments, where they can react with and neutralize harmful formaldehyde gas. advancionsciences.compcimag.com The reactivity of the amino group in 2-Amino-3-ethyl-2-methylpentan-3-ol suggests it could have similar potential.

Additionally, as nitrogen- and oxygen-containing organic compounds, amino alcohols can be used as model compounds to study the fate and transport of similar molecules in the environment. scbt.com This can help in understanding the biogeochemical cycles of nitrogen and oxygen, which are crucial for life on Earth. wikipedia.orglibretexts.orgwikipedia.org The decomposition and transformation of these compounds by microorganisms are important processes in these cycles. byjus.com

Potential applications in environmental chemistry:

Pollution Remediation: As a scavenger for indoor air pollutants like formaldehyde. pcimag.com

Biogeochemical Research: As a model compound to study the cycling of organic nitrogen and oxygen in ecosystems. scbt.comwikipedia.org

Biodegradation Studies: Investigating the microbial breakdown of sterically hindered organic molecules.

Future Directions in Research and Development

Development of More Efficient and Sustainable Synthetic Routes

The pursuit of green and efficient synthetic methodologies is a paramount goal in modern chemistry. Future research concerning 2-Amino-3-ethyl-2-methylpentan-3-ol (B13216425) hydrochloride will likely focus on developing synthetic pathways that are not only economically viable but also environmentally benign.

Key areas of exploration include:

Catalytic Asymmetric Synthesis: Building upon recent breakthroughs in the synthesis of chiral vicinal amino alcohols, research could target the development of catalytic enantioselective methods for producing specific stereoisomers of 2-Amino-3-ethyl-2-methylpentan-3-ol. rsc.orgrsc.org This would involve the design of novel chiral catalysts, potentially metal-based or organocatalytic, to control the stereochemistry of the carbon-carbon and carbon-nitrogen bond-forming reactions.

Biocatalysis: The use of engineered enzymes, such as amine dehydrogenases, offers a highly selective and sustainable route to chiral amino alcohols. frontiersin.orgnih.gov Future work could involve screening for or engineering enzymes capable of asymmetrically producing 2-Amino-3-ethyl-2-methylpentan-3-ol from readily available starting materials. Enzymatic cascades could also be designed to convert biomass-derived diols into the target amino alcohol, further enhancing the sustainability of the process. rsc.org

Photocatalysis: Visible-light photoredox catalysis has emerged as a powerful tool for forging chemical bonds under mild conditions. patsnap.comrsc.org Investigating photocatalytic routes to 2-Amino-3-ethyl-2-methylpentan-3-ol could lead to more energy-efficient and atom-economical syntheses.

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Catalytic Asymmetric Synthesis | High enantioselectivity, broad substrate scope | Design of novel chiral catalysts and ligands |

| Biocatalysis | High selectivity, mild reaction conditions, sustainability | Enzyme screening and engineering, cascade reactions |

| Photocatalysis | Energy efficiency, atom economy, mild conditions | Development of suitable photocatalysts and reaction conditions |

Exploration of Novel Reactivity Patterns

Understanding the inherent reactivity of 2-Amino-3-ethyl-2-methylpentan-3-ol hydrochloride is crucial for unlocking its full potential. Future studies will likely delve into its participation in a variety of chemical transformations.

Catalysis by the Amino Alcohol: Tertiary amino alcohols can act as catalysts in various organic reactions, such as the ring-opening of epoxides. researchgate.net Research could explore the catalytic activity of 2-Amino-3-ethyl-2-methylpentan-3-ol itself, or its derivatives, in promoting synthetically useful transformations.

C-H Functionalization: Direct functionalization of C-H bonds is a highly sought-after transformation in organic synthesis. Future work could investigate palladium-catalyzed allylic C-H amination reactions to introduce the amino alcohol motif into complex molecules. nih.gov

Umpolung Strategies: The synthesis of 1,2-amino alcohols can be challenging due to the inherent polarity of the reacting functional groups. The development of umpolung strategies, where the normal polarity of a functional group is reversed, could provide novel synthetic routes to derivatives of 2-Amino-3-ethyl-2-methylpentan-3-ol. nih.gov

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry provides a powerful lens through which to understand and predict chemical behavior. The application of advanced modeling techniques will be instrumental in guiding the future development of this compound.

Conformational Analysis: The biological activity and reactivity of a molecule are intimately linked to its three-dimensional structure. High-level quantum chemical calculations can be employed to investigate the conformational landscape of 2-Amino-3-ethyl-2-methylpentan-3-ol, identifying the most stable conformers and the energetic barriers between them. frontiersin.org

Predictive Reactivity Models: Quantitative Structure-Property Relationship (QSPR) models can be developed to correlate the chemical structure of amino alcohols with their physical and chemical properties, such as their degradation rates. nih.govacs.org Such models could be used to predict the stability and reactivity of 2-Amino-3-ethyl-2-methylpentan-3-ol and its derivatives under various conditions.

Mechanistic Studies: Computational modeling can provide detailed insights into the mechanisms of reactions involving amino alcohols. This understanding can be used to optimize reaction conditions and to design more efficient catalysts. nih.gov

| Computational Method | Application | Expected Outcome |

| Quantum Chemical Calculations | Conformational analysis | Identification of stable conformers and rotational barriers |

| QSPR Modeling | Prediction of physical and chemical properties | Correlation of structure with reactivity and stability |

| Mechanistic Simulations | Elucidation of reaction pathways | Optimization of reaction conditions and catalyst design |

Expanding Applications in Green Chemistry and Materials Science

The unique combination of functional groups in this compound suggests its potential utility in the development of sustainable technologies and advanced materials.

Green Solvents and Catalysts: Amino alcohols can be utilized as environmentally benign solvents and catalysts in organic synthesis. alfa-chemistry.com Future research could assess the performance of 2-Amino-3-ethyl-2-methylpentan-3-ol in these roles.

Biodegradable Polymers: Amino acids and their derivatives are valuable building blocks for the synthesis of biodegradable polymers. nih.govscientific.net The incorporation of 2-Amino-3-ethyl-2-methylpentan-3-ol into polymer backbones could lead to new materials with tailored properties for biomedical and environmental applications. nih.govacs.org

Corrosion Inhibitors: The amino and hydroxyl groups in amino alcohols can interact with metal surfaces, making them effective corrosion inhibitors. alfa-chemistry.com The potential of this compound as a corrosion inhibitor for various metals could be a fruitful area of investigation.

Design of New Chiral Catalytic Systems Incorporating Amino Alcohol Motifs

Chiral amino alcohols are privileged structures in the design of ligands for asymmetric catalysis. alfa-chemistry.compolyu.edu.hk The steric and electronic properties of 2-Amino-3-ethyl-2-methylpentan-3-ol make it an intriguing candidate for incorporation into new catalytic systems.

Chiral Ligand Synthesis: The amino alcohol can serve as a chiral precursor for the synthesis of a wide variety of ligands, such as those used in asymmetric additions of organozinc reagents to aldehydes. rsc.orgacs.org

Chiral Auxiliaries: Chiral auxiliaries are temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. wikipedia.orgtcichemicals.com 2-Amino-3-ethyl-2-methylpentan-3-ol could be evaluated as a chiral auxiliary in various asymmetric transformations, such as aldol (B89426) reactions and alkylations. scispace.commdpi.com

Organocatalysis: Small organic molecules that can catalyze chemical reactions are known as organocatalysts. Chiral amino alcohols and their derivatives have been successfully employed as organocatalysts in a range of enantioselective reactions. researchgate.net The potential of 2-Amino-3-ethyl-2-methylpentan-3-ol and its derivatives in this capacity warrants exploration.

Q & A

Basic Research Questions

Q. What are the optimal synthesis routes for 2-amino-3-ethyl-2-methylpentan-3-ol hydrochloride, and how can reaction conditions be standardized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or reductive amination. A common approach involves reacting the tertiary alcohol precursor with hydrochloric acid under controlled conditions (e.g., in dioxane at room temperature for 1 hour, followed by reduced-pressure solvent removal) . Key variables to optimize include:

- Temperature : Room temperature to 40°C.

- Solvent : Polar aprotic solvents (e.g., dioxane) enhance protonation.

- Stoichiometry : Excess HCl ensures complete salt formation.

- Example : A similar synthesis yielded 100% conversion for a structurally related compound using HCl in dioxane .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?

- Methodological Answer :

- NMR Spectroscopy : -NMR (DMSO-d6) can confirm proton environments (e.g., δ 9.00 ppm for amine protons, δ 3.79 ppm for methoxy groups in analogs) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (calc. for CHClNO: 193.12 g/mol).

- HPLC : Reverse-phase chromatography with UV detection (λ = 210–254 nm) assesses purity (>95% by area) .

Q. How does the hydrochloride form influence solubility and stability in aqueous buffers?

- Methodological Answer : The hydrochloride salt improves aqueous solubility via ionic interactions. Stability testing should include:

- pH Studies : Monitor degradation in buffers (pH 3–9) using UV-Vis or LC-MS.

- Thermal Stability : Accelerated aging at 40–60°C for 1–4 weeks .

- Light Sensitivity : Store in amber vials under inert gas to prevent photodegradation .

Advanced Research Questions

Q. What mechanistic insights explain regioselectivity in derivatization reactions involving this compound?

- Methodological Answer : Regioselectivity arises from steric and electronic factors. For example:

- Steric Effects : The ethyl and methyl groups at C3 hinder nucleophilic attacks at adjacent positions.

- Electronic Effects : The amine group directs electrophilic substitution. Computational modeling (e.g., DFT) can predict reactive sites .

- Case Study : Analogs like 2-amino-2-(oxan-3-yl)acetic acid hydrochloride show preferential reactivity at the amino group over the hydroxyl .

Q. How can contradictions in spectral or bioactivity data be resolved during structural validation?

- Methodological Answer : Apply triangulation:

- Cross-Validation : Compare NMR, IR, and X-ray crystallography data (if available).

- Isotopic Labeling : Use -labeled precursors to trace unexpected peaks.

- Bioassay Reproducibility : Replicate enzyme inhibition assays under standardized conditions (e.g., pH 7.4 PBS buffer, 37°C) .

Q. What strategies are effective for designing analogs with enhanced bioactivity?

- Methodological Answer :

- Scaffold Modification : Introduce substituents at C2 or C3 (e.g., fluorination for metabolic stability).

- Salt Forms : Test alternative counterions (e.g., sulfate, citrate) for improved pharmacokinetics.

- Structure-Activity Relationship (SAR) : Use iterative synthesis and testing cycles. For example, methyl ester analogs of related compounds showed improved cellular uptake .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.